![molecular formula C12H16O6S B14202617 Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-77-3](/img/structure/B14202617.png)
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that features both ester and sulfonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst. This is followed by the sulfonation of the resulting ester with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ethyl 4-[(benzenesulfonyl)oxy]-3-oxobutanoate.
Reduction: Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanol.
Substitution: Ethyl 4-[(benzenesulfonyl)oxy]-3-amino- or 3-thiobutanoate.
Applications De Recherche Scientifique
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate exerts its effects involves the interaction of its functional groups with molecular targets. The ester group can undergo hydrolysis to release the active hydroxybutanoic acid, which can then participate in various biochemical pathways. The sulfonate group can interact with proteins and enzymes, potentially altering their activities and functions.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 4-hydroxybutanoate: Lacks the sulfonate group, making it less reactive in certain chemical reactions.
Benzenesulfonyl chloride: Contains the sulfonate group but lacks the ester functionality, limiting its applications in esterification reactions.
Ethyl 4-[(tosyl)oxy]-3-hydroxybutanoate: Similar structure but with a tosyl group instead of a benzenesulfonyl group, which may result in different reactivity and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
828276-77-3 |
|---|---|
Formule moléculaire |
C12H16O6S |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
ethyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H16O6S/c1-2-17-12(14)8-10(13)9-18-19(15,16)11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3 |
Clé InChI |
INWUJHGKTSBANH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


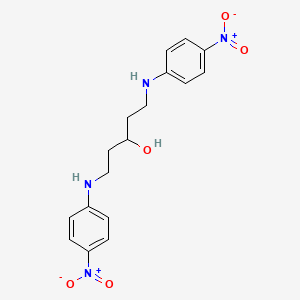
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

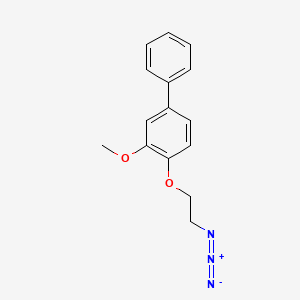
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)


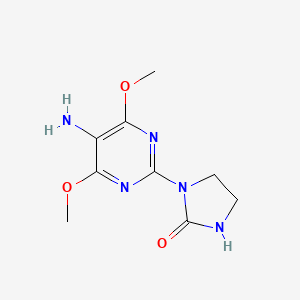
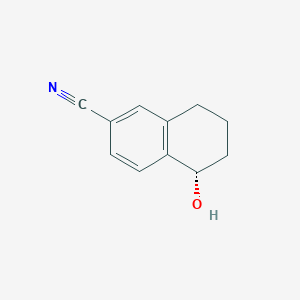


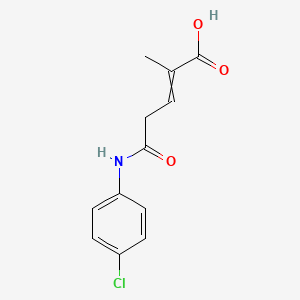
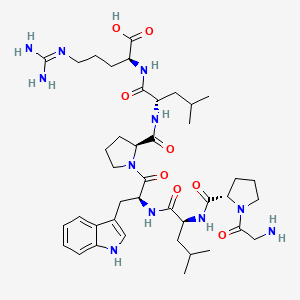
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
